molecular formula C9H11ClFN B13261280 1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine

1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13261280
M. Wt: 187.64 g/mol
InChI Key: IAZMTOPTFCJBAS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of substituted phenylamines This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a fluoroethylamine side chain

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylphenylamine with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-2-fluoroethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11ClFN/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,12H2,1H3

InChI Key

IAZMTOPTFCJBAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CF)N)Cl

Origin of Product

United States

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